molecular formula C22H14IN3O3 B10910309 2-(4-iodophenyl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine

2-(4-iodophenyl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine

Cat. No.: B10910309
M. Wt: 495.3 g/mol
InChI Key: RDGQRTGUAQZPSK-BJEGWNDESA-N
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Description

N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE is a complex organic compound characterized by the presence of iodophenyl, benzoxazolyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE typically involves multi-step organic reactions. One common approach is the condensation of 2-(4-iodophenyl)-1,3-benzoxazole with 3-(4-nitrophenyl)-2-propenal under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of azido or thio derivatives.

Scientific Research Applications

N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, the nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways. The benzoxazole moiety may interact with nucleic acids or proteins, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE
  • **N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE

Uniqueness

N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and potential for further functionalization. The combination of iodophenyl, benzoxazole, and nitrophenyl groups makes this compound versatile for various applications in research and industry.

Properties

Molecular Formula

C22H14IN3O3

Molecular Weight

495.3 g/mol

IUPAC Name

(E)-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-(4-nitrophenyl)prop-2-en-1-imine

InChI

InChI=1S/C22H14IN3O3/c23-17-7-5-16(6-8-17)22-25-20-14-18(9-12-21(20)29-22)24-13-1-2-15-3-10-19(11-4-15)26(27)28/h1-14H/b2-1+,24-13?

InChI Key

RDGQRTGUAQZPSK-BJEGWNDESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I)[N+](=O)[O-]

Origin of Product

United States

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